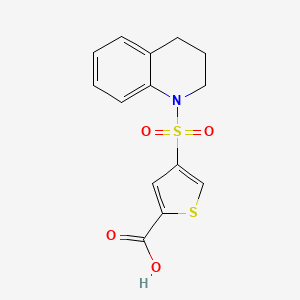
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid, also known as DHQTS, is a chemical compound that has gained significant attention in the field of scientific research. DHQTS is a member of the quinoline family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and division. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and physiological effects:
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and reduce insulin resistance in animal models of diabetes. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid can be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have neuroprotective effects in animal models, and further research could explore its potential as a therapeutic agent for these diseases. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have anti-viral activity, and further research could explore its potential use in the treatment of viral infections. Finally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have potential as a therapeutic agent for cardiovascular disease, and further research could explore its potential in this area.
Synthesis Methods
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid is synthesized through a multi-step process that involves the condensation of 3,4-dihydroquinoline with chlorosulfonic acid, followed by the addition of thiophene-2-carboxylic acid. The resulting product is then purified through a series of chromatography steps to obtain pure 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid.
Scientific Research Applications
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been widely studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has potential as a therapeutic agent for diabetes by regulating glucose metabolism and reducing insulin resistance. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)13-8-11(9-20-13)21(18,19)15-7-3-5-10-4-1-2-6-12(10)15/h1-2,4,6,8-9H,3,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFSAQBIZGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CSC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)

![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)

![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)